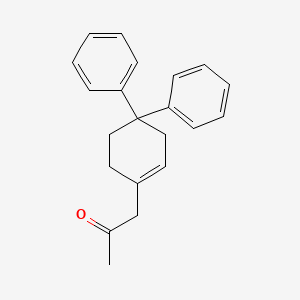
1-(4,4-Diphenylcyclohexen-1-yl)propan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4,4-Diphenylcyclohexen-1-yl)propan-2-one is an organic compound with the molecular formula C21H22O It is characterized by a cyclohexene ring substituted with two phenyl groups and a propanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4,4-Diphenylcyclohexen-1-yl)propan-2-one can be synthesized through several methods. One common approach involves the reaction of 4,4-diphenylcyclohexanone with propanone under acidic or basic conditions. The reaction typically requires a catalyst such as hydrochloric acid or sodium hydroxide to facilitate the formation of the desired product .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced purification techniques such as recrystallization or chromatography is common to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions: 1-(4,4-Diphenylcyclohexen-1-yl)propan-2-one undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogens, hydroxyl groups, appropriate solvents and catalysts.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Halogenated or hydroxylated derivatives.
Scientific Research Applications
1-(4,4-Diphenylcyclohexen-1-yl)propan-2-one has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(4,4-Diphenylcyclohexen-1-yl)propan-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
1-(4,4-Diphenylcyclohexen-1-yl)propan-2-one can be compared with other similar compounds such as:
4,4-Diphenylcyclohexanone: Similar structure but lacks the propanone moiety.
4,4-Diphenyl-2-cyclohexen-1-one: Similar structure but differs in the position of the double bond.
4-(Propan-2-yl)cyclohexa-1,4-diene-1-carboxylic acid: Similar cyclohexene ring but different functional groups.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C21H22O |
|---|---|
Molecular Weight |
290.4 g/mol |
IUPAC Name |
1-(4,4-diphenylcyclohexen-1-yl)propan-2-one |
InChI |
InChI=1S/C21H22O/c1-17(22)16-18-12-14-21(15-13-18,19-8-4-2-5-9-19)20-10-6-3-7-11-20/h2-12H,13-16H2,1H3 |
InChI Key |
WCLVAIFZUPHULI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC1=CCC(CC1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















